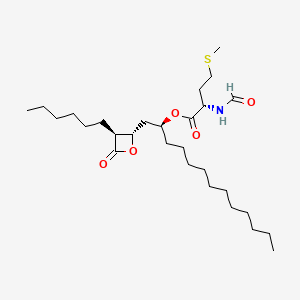

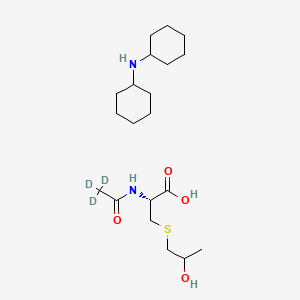

![molecular formula C4H8O4 B583606 D-[4-13C]Erythrose CAS No. 90913-08-9](/img/structure/B583606.png)

D-[4-13C]Erythrose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

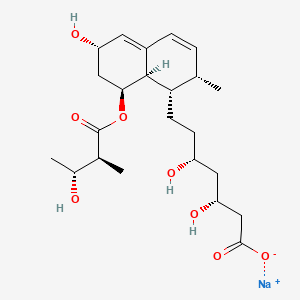

D-[4-13C]Erythrose is the D-enantiomer of erythrose . It is a tetrose saccharide with the chemical formula C4H8O4 . It has one aldehyde group, and is thus part of the aldose family . The natural isomer is D-erythrose .

Synthesis Analysis

The synthesis of this compound involves carbonyl migrations and accompanying epimerizations . This process occurs down the entire carbon chain of chirally pure D-tetroses sugars under mild conditions . Employing chirally pure 1-13C-erythrose, 4-13C-erythrose, and 1-13C-threose, all the species formed as the carbonyl migrates down the four-carbon chain are identified .Molecular Structure Analysis

The molecular formula of this compound is C4H8O4 . The InChI string is InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1 . The canonical SMILES is C(C(C(C=O)O)O)O .Chemical Reactions Analysis

The chemical reactions involving this compound include carbonyl migrations and accompanying epimerizations . Competing aldol reactions and oxidative fragmentation processes were also observed .Physical and Chemical Properties Analysis

This compound has a molecular weight of 120.10 g/mol . It is a plant metabolite .Scientific Research Applications

1. Metabolism Studies

D-Erythrose plays a significant role in metabolic pathways. Fluharty, Bailey, and Giudici (1967) discovered that D-erythrose is converted to D-fructose in rat liver homogenates, suggesting its involvement in metabolic transformations Fluharty, Bailey, & Giudici, 1967. Similarly, Risley and Van Etten (1982) utilized D-[1-13C]erythrose to study oxygen exchange at the anomeric carbon atom of sugars, indicating its utility in understanding carbohydrate metabolism Risley & Van Etten, 1982.

2. Biochemical Pathway Analysis

Research by Hiatt and Horecker (1956) on D-erythrose metabolism in a strain of Alcaligenes faecalis highlights the sugar's role in bacterial biochemical pathways Hiatt & Horecker, 1956. Grochowski, Xu, and White (2005) investigated ribose-5-phosphate biosynthesis in Methanocaldococcus jannaschii and discussed the involvement of erythrose-4-phosphate, a product of the pentose phosphate pathway Grochowski, Xu, & White, 2005.

3. Studies in Isoprenoid Biosynthesis

Rohmer, Knani, Simonin, Sutter, and Sahm (1993) explored isoprenoid biosynthesis in bacteria, using 13C-labelled erythrose to trace the carbon atoms of various isoprenoids, shedding light on a novel biosynthetic route for isoprenoids Rohmer et al., 1993.

4. Cancer Research

An intriguing application was found by Wang and Wei (2010), who studied the inhibitory effects of erythrose on tumor cell lines in vitro and in vivo, demonstrating its potential as a cancer treatment Wang & Wei, 2010.

5. Spectroscopic Analysis

Vuorinen and Serianni (1990, 1991) conducted extensive spectroscopic studies on D-erythrose and its derivatives, providing valuable insights into the structural and conformational properties of these sugars Vuorinen & Serianni, 1990; Vuorinen & Serianni, 1991.

Mechanism of Action

Target of Action

D-[4-13C]Erythrose, a labeled form of D-Erythrose, primarily targets enzymes such as 2-dehydro-3-deoxyphosphooctonate aldolase, glucose-6-phosphate isomerase, and phospho-2-dehydro-3-deoxyheptonate aldolase . These enzymes play crucial roles in various biochemical reactions, including the pentose phosphate pathway and the shikimate pathway, which are essential for the synthesis of nucleotides and aromatic amino acids, respectively .

Mode of Action

This compound interacts with its targets by serving as a substrate for the aforementioned enzymes. It undergoes a series of transformations, including isomerization and phosphorylation, facilitated by these enzymes . The incorporation of the 13C label allows for the tracking of D-Erythrose through these biochemical reactions, providing insights into the compound’s interactions with its targets .

Biochemical Pathways

This compound is involved in the pentose phosphate pathway and the shikimate pathway . In the pentose phosphate pathway, it is converted to glyceraldehyde 3-phosphate and fructose 6-phosphate . In the shikimate pathway, it serves as a precursor for the synthesis of aromatic amino acids . These pathways are critical for various cellular functions, including energy production, nucleotide synthesis, and the generation of aromatic compounds .

Pharmacokinetics

It is known that stable isotopes like 13c have been incorporated into drug molecules as tracers for quantitation during the drug development process . This suggests that this compound could potentially be tracked in biological systems, providing valuable information about its ADME properties .

Result of Action

The action of this compound results in the production of critical biochemical intermediates, such as glyceraldehyde 3-phosphate and fructose 6-phosphate in the pentose phosphate pathway . Additionally, it contributes to the synthesis of aromatic amino acids in the shikimate pathway . These molecular and cellular effects are essential for various biological functions, including energy production, nucleotide synthesis, and the generation of aromatic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its conversion in biochemical pathways can be affected by the availability of other substrates and the presence of specific enzymes . Furthermore, factors such as pH and temperature can impact the stability and efficacy of this compound . .

Future Directions

The carbonyl migration-epimerization process occurring in D-[4-13C]Erythrose provides a basis for understanding the effect of carbonyl migrations on the product distribution in plausible prebiotic scenarios . This fundamental biochemical transformation may trace its origins back to an era that preceded enzymatic catalysis .

Biochemical Analysis

Biochemical Properties

D-[4-13C]Erythrose plays a crucial role in various biochemical reactions. It is involved in the pentose phosphate pathway, where it is converted into erythrose-4-phosphate by the enzyme transketolase. This interaction is essential for the production of nucleotides and amino acids. Additionally, this compound interacts with erythrose reductase, an enzyme that reduces erythrose to erythritol using NADPH as a cofactor

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the pentose phosphate pathway, which is crucial for maintaining cellular redox balance and providing precursors for nucleotide and amino acid synthesis. By tracing the incorporation of this compound into cellular metabolites, researchers can gain insights into the regulation of these pathways and the impact of metabolic flux on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. For example, its interaction with transketolase involves the transfer of a two-carbon unit from this compound to an acceptor molecule, facilitating the formation of erythrose-4-phosphate. Additionally, the reduction of this compound by erythrose reductase involves the binding of NADPH and the subsequent transfer of electrons to the carbonyl group of erythrose, resulting in the formation of erythritol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term studies have also indicated that the incorporation of this compound into cellular metabolites can have lasting effects on cellular function, particularly in terms of metabolic flux and redox balance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can be effectively incorporated into metabolic pathways. At high doses, it may cause adverse effects, such as metabolic imbalances and toxicity. Threshold effects have been observed, where the benefits of this compound are maximized at optimal dosages, while higher doses lead to diminishing returns and potential harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pentose phosphate pathway and the erythritol synthesis pathway. In the pentose phosphate pathway, it is converted into erythrose-4-phosphate by transketolase, which is then used for nucleotide and amino acid synthesis. In the erythritol synthesis pathway, this compound is reduced to erythritol by erythrose reductase, highlighting its role in sugar alcohol metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can be incorporated into metabolic pathways. The distribution of this compound within cells is influenced by its interactions with enzymes and other biomolecules, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound may be localized to the cytoplasm, where it participates in the pentose phosphate pathway, or to the mitochondria, where it can influence cellular redox balance. These localization patterns are crucial for understanding the functional roles of this compound in cellular metabolism .

Properties

IUPAC Name |

(2R)-oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2?,3?,4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-RUVKFHFMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C([C@@H](O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

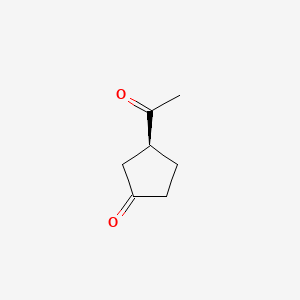

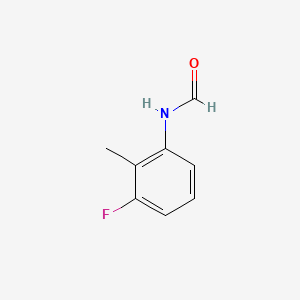

![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate](/img/structure/B583525.png)